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Compound of Interest

Compound Name: Carbonic anhydrase inhibitor 11

Cat. No.: B12409229 Get Quote

Product Code: CA-XI-MAB-001

Introduction Carbonic Anhydrases (CAs) are a family of zinc-containing metalloenzymes that

catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] While most

research has focused on tumor-associated transmembrane isoforms like CA IX and CA XII,

other isoforms play critical roles in cellular physiology.[2][3] Carbonic Anhydrase XI (CA XI) is

an intracellular isoform with expression noted in the human brain.[4] To facilitate further

research into the specific roles and potential pathological involvement of CA XI, we have

developed a high-specificity monoclonal antibody, CA-XI-MAB-001, designed for the reliable

detection of human CA XI in various immunoassays.

Principle of Detection CA-XI-MAB-001 is a murine monoclonal antibody (mAb) generated using

hybridoma technology.[5] The antibody was developed against a full-length recombinant human

CA XI protein, ensuring recognition of the native epitope. Its high affinity and specificity allow

for precise detection of CA XI in complex biological samples, making it an essential tool for

researchers investigating its function and expression.
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Specification Details

Host Species Mouse

Antibody Isotype IgG1, kappa

Clonality Monoclonal

Immunogen
Recombinant full-length human Carbonic

Anhydrase XI protein

Purification Protein A/G affinity chromatography

Purity >95% as determined by SDS-PAGE

Concentration 1.0 mg/mL

Formulation
Liquid in Phosphate Buffered Saline (PBS), pH

7.4, with 0.02% sodium azide

Storage
Store at -20°C. Avoid repeated freeze-thaw

cycles.

Applications

Western Blot (WB), Enzyme-Linked

Immunosorbent Assay (ELISA),

Immunohistochemistry (IHC),

Immunocytochemistry (ICC)

Data Presentation
Table 1: Quality Control of Recombinant CA XI Antigen

Parameter Result Method

Purity >98% SDS-PAGE

Concentration 2.5 mg/mL BCA Assay

Endotoxin Level < 0.1 EU/µg LAL Assay

Table 2: ELISA Screening of Hybridoma Supernatants against CA XI
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Clone ID
Absorbance (450
nm)

Specificity vs. CA
IX

Specificity vs. CA
XII

3B2 0.15 - -

5C8 (Selected) 2.89 ++++ ++++

7G1 1.54 ++ +

9A4 0.45 - -

Control (Myeloma) 0.11 - -

Scale: ++++ (High

Specificity/No Cross-

reactivity), + (Low

Cross-reactivity), - (No

Signal)

Table 3: Recommended Starting Dilutions for CA-XI-MAB-001

Application Recommended Dilution

Western Blot (WB) 1:1000 - 1:3000

ELISA (Direct) 1:2000 - 1:10000

Immunohistochemistry (IHC-P) 1:200 - 1:500

Immunocytochemistry (ICC/IF) 1:200 - 1:500

Experimental Workflow and Protocols
The development of a specific monoclonal antibody is a multi-step process requiring careful

execution and validation.
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Caption: Monoclonal antibody development workflow using hybridoma technology.

Detailed Experimental Protocols
Protocol 1: Monoclonal Antibody Production via
Hybridoma Technology
This protocol outlines the generation of monoclonal antibodies from antigen preparation to

clone selection.[5]

1. Antigen Preparation:

Express full-length human CA XI recombinant protein in an E. coli or mammalian expression

system.
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Purify the protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

Verify purity (>95%) by SDS-PAGE and concentration using a BCA assay.

2. Immunization:

Emulsify 50-100 µg of purified recombinant CA XI protein with an equal volume of Complete

Freund's Adjuvant (CFA) for the primary injection.

Immunize BALB/c mice via intraperitoneal injection.

Boost the mice at 2-3 week intervals with 25-50 µg of the antigen emulsified in Incomplete

Freund's Adjuvant (IFA).

Monitor the antibody titer from tail bleeds using ELISA.

Perform a final intravenous or intraperitoneal boost without adjuvant 3-4 days before fusion.

3. Cell Fusion and Hybridoma Generation:

Aseptically harvest the spleen from the immunized mouse and prepare a single-cell

suspension of splenocytes.

Co-culture the splenocytes with SP2/0-Ag14 myeloma cells at a ratio of 5:1.

Induce cell fusion by adding polyethylene glycol (PEG).

Plate the fused cells into 96-well plates in HAT (Hypoxanthine-Aminopterin-Thymidine)

selection medium. This medium supports the growth of fused hybridoma cells while unfused

myeloma cells and splenocytes die.

4. Screening and Cloning:

After 10-14 days, screen the supernatants from wells with visible hybridoma colonies for the

presence of CA XI-specific antibodies using an indirect ELISA (see Protocol 2).

Expand positive clones into larger culture vessels.
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Perform subcloning by limiting dilution to ensure monoclonality.

Re-screen the subclones to confirm antibody production and specificity.

Protocol 2: Indirect ELISA for Screening
This protocol is used to screen hybridoma supernatants for antibodies that bind to the target

antigen.

1. Plate Coating:

Dilute the purified recombinant CA XI antigen to 2 µg/mL in coating buffer (e.g., PBS, pH

7.4).

Add 100 µL of the diluted antigen to each well of a 96-well high-binding ELISA plate.

Incubate overnight at 4°C.

2. Blocking:

Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20).

Add 200 µL of Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well.

Incubate for 1-2 hours at room temperature (RT).

3. Primary Antibody Incubation:

Wash the plate 3 times with Wash Buffer.

Add 100 µL of hybridoma supernatant to each well. Include positive and negative controls.

Incubate for 1-2 hours at RT.

4. Secondary Antibody Incubation:

Wash the plate 3 times with Wash Buffer.
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Add 100 µL of HRP-conjugated goat anti-mouse IgG secondary antibody, diluted in Blocking

Buffer according to the manufacturer's recommendation.

Incubate for 1 hour at RT, protected from light.

5. Detection:

Wash the plate 5 times with Wash Buffer.

Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate to each well.

Incubate for 15-30 minutes at RT, or until sufficient color develops.

Stop the reaction by adding 50 µL of Stop Solution (e.g., 1 M H₂SO₄).

Read the absorbance at 450 nm using a microplate reader.

Protocol 3: Western Blot for Specificity Validation
This protocol validates the antibody's ability to detect CA XI in cell lysates.[6]

1. Sample Preparation:

Prepare total protein lysates from cells known to express CA XI (e.g., transfected HEK293T

cells) and negative control cells using RIPA buffer with protease inhibitors.

Determine protein concentration using a BCA assay.

Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.

2. SDS-PAGE and Transfer:

Separate the protein samples on a 10-12% SDS-polyacrylamide gel.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:
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Block the membrane for 1 hour at RT in Blocking Buffer (5% non-fat milk or 3% BSA in

TBST).

Incubate the membrane with the primary antibody (CA-XI-MAB-001) diluted 1:1000 in

Blocking Buffer overnight at 4°C with gentle agitation.

Wash the membrane 3 times for 10 minutes each with TBST.

Incubate with HRP-conjugated goat anti-mouse IgG secondary antibody (diluted in Blocking

Buffer) for 1 hour at RT.

Wash the membrane 3 times for 10 minutes each with TBST.

4. Detection:

Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the

manufacturer's instructions.

Visualize the signal using an imaging system or X-ray film. A specific band should appear at

the expected molecular weight for CA XI (~33 kDa, non-glycosylated).

Protocol 4: Immunohistochemistry (IHC) for Tissue
Staining
This protocol details the use of the antibody for detecting CA XI in formalin-fixed, paraffin-

embedded (FFPE) tissue sections.[7][8]

1. Deparaffinization and Rehydration:

Deparaffinize FFPE tissue slides in xylene and rehydrate through a graded series of ethanol

to water.

2. Antigen Retrieval:

Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g.,

10 mM Sodium Citrate, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C

for 20 minutes.
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Allow slides to cool to RT.

3. Staining:

Wash slides in PBS.

Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes.

Wash and then block non-specific binding with a blocking serum (e.g., 5% goat serum in

PBS) for 1 hour.

Incubate slides with the primary antibody (CA-XI-MAB-001) diluted 1:200 in blocking buffer

overnight at 4°C.

Wash and incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP

conjugate (or use a polymer-based detection system).

Develop the signal with a chromogen such as DAB (3,3'-Diaminobenzidine).

4. Counterstaining and Mounting:

Counterstain with hematoxylin.

Dehydrate the slides, clear in xylene, and mount with a permanent mounting medium.

Examine under a microscope for specific staining in the appropriate cellular compartment

(cytoplasm for CA XI).

Carbonic Anhydrase XI Enzymatic Function
Carbonic anhydrases are crucial for maintaining pH homeostasis.[1] As an intracellular

enzyme, CA XI participates in the rapid conversion of CO₂ to bicarbonate and protons within

the cytoplasm, influencing intracellular pH and ion transport.
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Caption: The enzymatic role of Carbonic Anhydrase XI in intracellular pH regulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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